molecular formula C8H8F3NO B15226123 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine

2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B15226123
M. Wt: 191.15 g/mol
InChI Key: ZHUUAQODDWTVBJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a trifluoroethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with a trifluoroethylating agent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-formyl-3-(2,2,2-trifluoroethyl)pyridine, while reduction of the trifluoroethyl group can produce 2-methoxy-3-ethylpyridine .

Scientific Research Applications

2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • 2,2,2-Trifluoroethyl methacrylate

Comparison: Compared to similar compounds, 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a methoxy and a trifluoroethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methoxy-3-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-13-7-6(3-2-4-12-7)5-8(9,10)11/h2-4H,5H2,1H3

InChI Key

ZHUUAQODDWTVBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CC(F)(F)F

Origin of Product

United States

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